molecular formula C13H9ClF3N5 B2791962 N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 898479-12-4

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2791962
CAS No.: 898479-12-4
M. Wt: 327.7
InChI Key: ITPXNGJRJDEAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a chloro-trifluoromethylphenyl substituent at the 7-amino position and a methyl group at the 5-position of the triazolopyrimidine core. This compound belongs to a class of heterocyclic molecules extensively studied for their inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in pyrimidine biosynthesis critical for malaria parasite survival .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N5/c1-7-4-11(22-12(20-7)18-6-19-22)21-8-2-3-10(14)9(5-8)13(15,16)17/h2-6,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPXNGJRJDEAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to compile and synthesize the current findings regarding its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H10ClF3N4
  • Molecular Weight : 328.70 g/mol
  • CAS Number : 1010396-29-8
  • Structure : The compound features a triazolo-pyrimidine core with a chlorinated phenyl and trifluoromethyl substituents, which are crucial for its biological activity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets in cellular pathways. Studies indicate that it may act as an inhibitor of certain kinases involved in cancer signaling pathways. For example, compounds with similar structures have shown selective inhibition against PI5P4Kγ, a kinase implicated in cancer and neurodegenerative diseases .

Biological Activity Overview

Activity TypeDescriptionReference
Anticancer Exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer).
Antimicrobial Potential activity against certain bacterial strains; further studies needed for confirmation.
Enzyme Inhibition Inhibits phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), affecting cell signaling pathways.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Models :
    • A study evaluated the compound's cytotoxic effects on MCF-7 cells and found it to be significantly more potent than standard chemotherapeutics like cisplatin . The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
  • Inhibition of PI5P4Kγ :
    • Research highlighted the compound's role as a selective inhibitor of PI5P4Kγ, which is crucial for regulating cellular signaling in cancer and neurodegenerative diseases. The compound displayed a low nanomolar affinity (KD = 7.1 nM), suggesting strong potential for therapeutic applications .
  • Antimicrobial Activity :
    • Preliminary investigations into its antimicrobial properties indicated effectiveness against specific bacterial strains, although comprehensive studies are required to establish its efficacy and safety profile in this area .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Data from animal models suggest:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.
  • Distribution : High volume of distribution indicating extensive tissue penetration.
  • Metabolism : Primarily hepatic metabolism with several metabolites identified.
  • Excretion : Renal excretion as the primary route.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of triazolopyrimidines, characterized by their unique structure that combines a triazole ring with a pyrimidine moiety. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity. The molecular formula is C16H16ClF3N4C_{16}H_{16}ClF_3N_4 with a molecular weight of 436.8 g/mol.

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that derivatives of triazolopyrimidines exhibit promising anticancer properties. N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine has been studied for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have shown that compounds with similar structures can target specific kinases involved in cancer progression.
  • Antimicrobial Properties :
    • Compounds containing the triazole ring have demonstrated antibacterial and antifungal activities. The incorporation of the chloro and trifluoromethyl groups may enhance the antimicrobial efficacy by altering membrane permeability or inhibiting essential enzymes in microbial cells.
  • Anti-inflammatory Effects :
    • Some studies suggest that triazolopyrimidine derivatives can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, providing potential therapeutic benefits in conditions such as arthritis or other inflammatory diseases.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several triazolopyrimidine derivatives and evaluated their anticancer activity against human breast cancer cells (MCF-7). The study found that this compound exhibited significant cytotoxic effects at low micromolar concentrations, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of various triazolopyrimidine compounds against Staphylococcus aureus and Candida albicans. This compound showed promising results with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundResults
AnticancerN-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl...Significant cytotoxicity in MCF-7 cells
AntimicrobialN-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl...Effective against S. aureus and C. albicans
Anti-inflammatoryN-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl...Reduced pro-inflammatory cytokines

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings from Comparative Studies

Impact of Halogenation and Fluorination: The 4-(trifluoromethyl)phenyl group (DSM74) enhances PfDHODH binding via hydrophobic interactions with residues like Leu197 and Leu240 . Meta-fluorination (e.g., Compound 32) reduces species selectivity due to increased affinity for mammalian enzymes, highlighting the importance of substituent positioning .

Role of the Triazolopyrimidine Core :

  • 5-Methyl substitution is critical for maintaining planar geometry, enabling π-stacking with Phe227 in PfDHODH .
  • 2-Position modifications (e.g., DSM265’s 1,1-difluoroethyl group) improve metabolic stability by reducing cytochrome P450-mediated oxidation .

Pharmacokinetic Enhancements :

  • Pentafluorosulfanyl (SF5) substituents (DSM265) extend half-life (t1/2 = 38 h in mice) by resisting oxidative metabolism and enhancing plasma protein binding .

Metabolic and Species Selectivity Profiles

  • DSM265 exhibits >1,000-fold selectivity for PfDHODH over human DHODH, attributed to its SF5 group, which forms favorable interactions with PfDHODH’s hydrophobic pocket .
  • Compound 43 (2-CF3) shows reduced selectivity due to increased hydrophobic interactions with mammalian enzymes, underscoring the trade-off between potency and species specificity .

Q & A

Basic: What are the key synthetic routes for N-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine?

The synthesis typically involves multi-step protocols optimized for regioselectivity and yield:

  • Step 1 : Condensation of substituted pyrimidine precursors with triazole derivatives under reflux conditions using polar aprotic solvents (e.g., dichloromethane) and catalysts like triethylamine .
  • Step 2 : Introduction of the 4-chloro-3-(trifluoromethyl)phenyl group via nucleophilic aromatic substitution (SNAr) at elevated temperatures (80–100°C) .
  • Critical factors : Solvent choice (polar aprotic for solubility), catalyst ratios, and temperature control to minimize side products. Reaction progress is monitored via TLC or HPLC .

Basic: How is the compound characterized structurally?

Structural elucidation relies on:

  • X-ray crystallography : Resolves bond angles and torsion angles, confirming the triazolo-pyrimidine core and substituent positions (e.g., C–Cl and CF3 groups) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies methyl groups (δ ~2.5 ppm for CH3) and aromatic protons (δ 7.0–8.5 ppm) .
    • IR : Detects amine N–H stretches (~3470 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .
  • Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ = 310.1 for a related analog) .

Advanced: How do substituent modifications impact biological activity?

Structure-activity relationship (SAR) studies highlight:

Substituent Biological Impact Source
Trifluoromethyl (CF3) Enhances metabolic stability and target binding via hydrophobic interactions
Chlorophenyl Improves selectivity for kinase targets (e.g., EGFR) by optimizing steric fit
Methyl (CH3) Reduces cytotoxicity while maintaining potency by modulating electron density
Key SAR insights: Fluorinated aryl groups (e.g., 4-fluorophenyl) increase membrane permeability but may reduce solubility .

Advanced: What pharmacokinetic challenges are associated with this compound?

  • Metabolic stability : The trifluoromethyl group reduces oxidative metabolism in cytochrome P450 assays .
  • Solubility : Low aqueous solubility (logP ~3.5) due to hydrophobic substituents. Strategies include co-solvents (DMSO) or prodrug formulations .
  • Plasma protein binding : High binding (>90%) observed in analogs, necessitating dose adjustments for efficacy .

Advanced: How can target identification be approached for this compound?

  • Computational docking : Molecular dynamics simulations predict binding to dihydroorotate dehydrogenase (DHODH) via H-bonding with pyrimidine N1 and van der Waals interactions with CF3 .
  • Kinase profiling : Broad-spectrum kinase assays (e.g., Eurofins PanKinase™) identify off-target effects (e.g., FLT3 inhibition at IC50 = 120 nM) .
  • CRISPR-Cas9 screening : Genome-wide knockout studies in cancer cell lines reveal dependency on DHODH for antiproliferative effects .

Advanced: How should researchers resolve contradictions in biological assay data?

Example: Discrepancies in IC50 values across studies may arise from:

  • Assay conditions : Variations in ATP concentration (e.g., 1 mM vs. 10 µM) in kinase assays alter inhibition kinetics .
  • Cell line specificity : Differential expression of efflux pumps (e.g., P-gp) in HeLa vs. MCF-7 cells impacts intracellular drug accumulation .
  • Solution : Normalize data using internal controls (e.g., staurosporine as a kinase inhibitor reference) and validate via orthogonal assays (e.g., SPR for binding affinity) .

Advanced: What strategies optimize yield in large-scale synthesis?

Parameter Optimal Condition Impact on Yield Source
Catalyst Triethylamine (1.5 equiv)Reduces byproducts via pH control
Temperature 60–80°C (microwave-assisted)Accelerates reaction kinetics
Solvent Ethanol/THF (1:1)Balances solubility and reactivity
Purification Gradient column chromatographyIsomers separated with EtOAc/hexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.